Nifekalant
Übersicht
Beschreibung
Nifekalant is a class III antiarrhythmic agent primarily used in Japan for the treatment of arrhythmias and ventricular tachycardia . It functions by prolonging the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the potassium current . This compound is known for its ability to prevent ventricular tachycardia and ventricular fibrillation .
Wissenschaftliche Forschungsanwendungen
Nifekalant hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Kaliumkanalblockern auf die zelluläre Elektrophysiologie zu untersuchen.
Biologie: Wird auf seine Rolle bei der Modulation von Ionenkanälen und seine Auswirkungen auf zelluläre Signalwege untersucht.
Medizin: Wird in erster Linie zur Behandlung von ventrikulären Arrhythmien und Kammerflimmern eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es Kaliumkanäle in Herzmuskelzellen blockiert . Insbesondere hemmt es die schnelle Komponente des verzögerten Gleichrichter-Kaliumstroms (I_Kr), was die Repolarisationsphase des kardialen Aktionspotenzials verlängert . Diese Wirkung verlängert die Refraktärzeit von Myokardzellen und verhindert so abnorme elektrische Aktivität, die zu Arrhythmien führen kann .
Ähnliche Verbindungen:
Amiodaron: Ein weiteres Antiarrhythmikum der Klasse III, das zur Behandlung von ventrikulären und atrialen Arrhythmien eingesetzt wird.
Sotalol: Ein nicht-selektiver Betablocker mit antiarrhythmischen Eigenschaften der Klasse III.
Dofetilid: Ein selektives Antiarrhythmikum der Klasse III, das den I_Kr-Strom spezifisch blockiert.
Einzigartigkeit von this compound: This compound ist einzigartig in seiner selektiven Hemmung des I_Kr-Stroms, ohne andere Ionenkanäle zu beeinflussen . Diese Selektivität verringert das Risiko von Nebenwirkungen, die mit breiteren Antiarrhythmika verbunden sind. Darüber hinaus machen der schnelle Wirkungseintritt und die kurze Halbwertszeit von this compound geeignet für die akute Behandlung von Arrhythmien .
Wirkmechanismus
Target of Action
Nifekalant is a class III antiarrhythmic agent . Its primary targets are the potassium channels in ventricular and atrial myocytes . These channels play a crucial role in the repolarization phase of the cardiac action potential, which is essential for maintaining the heart’s normal rhythm .
Mode of Action
This compound interacts with its targets by blocking the potassium current . This blocking action increases the duration of the action potential and the effective refractory period of ventricular and atrial myocytes . It also blocks the transient outward potassium current, the inward rectifier potassium current, and the
Biochemische Analyse
Biochemical Properties
Nifekalant increases the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the K+ current . Besides the rapid component of the delayed rectifier K+ current, this compound also blocks the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current . This compound has no effect on Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .
Cellular Effects
This compound’s primary cellular effect is to prevent ventricular tachycardia/ventricular fibrillation . It achieves this by prolonging the duration of the action potential and the effective refractory period of ventricular and atrial myocytes . The main measurable drug effect is QT interval prolongation .
Molecular Mechanism
The molecular mechanism of this compound involves blocking various types of K+ currents in cardiac myocytes . This blockade increases the duration of the action potential and the effective refractory period, which can prevent the occurrence of ventricular tachycardia and ventricular fibrillation .
Temporal Effects in Laboratory Settings
It is known that this compound has an early onset (mean 11 min) and offset (1.5 h) of an antiarrhythmic effect .
Dosage Effects in Animal Models
Higher doses of this compound induced ventricular arrhythmia in 3 out of 4 animals .
Metabolic Pathways
It is known that this compound does not affect Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .
Transport and Distribution
The population mean distribution volume of the central (Vc) and peripheral (Vp) compartments was found to be 8.27 L and 45.6 L, respectively .
Subcellular Localization
It is known that this compound acts on the K+ channels located in the cell membrane of cardiac myocytes .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Nifekalant-Hydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 6-(2-(2-Hydroxyethyl)(3-(4-Nitrophenyl)propyl)amino)ethyl)amino)-1,3-dimethylpyrimidin-2,4(1H,3H)-dion mit Salzsäure beinhaltet . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound-Hydrochlorid durch Auflösen des lyophilisierten Pulvers in Kochsalzlösung hergestellt, um eine endgültige Injektionskonzentration von 2 mg/mL zu erhalten . Diese Zubereitung erfolgt innerhalb einer Stunde vor der Verabreichung und wird zur Stabilität im Dunkeln gelagert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nifekalant unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine pharmakologische Aktivität und Stabilität.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen.
Reduktion: Setzt typischerweise Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid ein.
Substitution: Verwendet Reagenzien wie Halogene oder Alkylierungsmittel unter bestimmten Temperatur- und pH-Bedingungen.
Hauptprodukte: Die primären Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die seine antiarrhythmischen Eigenschaften beibehalten und gleichzeitig möglicherweise verbesserte pharmakokinetische Profile bieten.
Vergleich Mit ähnlichen Verbindungen
Amiodarone: Another class III antiarrhythmic agent used to treat ventricular and atrial arrhythmias.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Dofetilide: A selective class III antiarrhythmic agent that specifically blocks the I_Kr current.
Uniqueness of Nifekalant: this compound is unique in its selective inhibition of the I_Kr current without affecting other ion channels . This selectivity reduces the risk of adverse effects associated with broader-spectrum antiarrhythmic agents. Additionally, this compound’s rapid onset of action and short half-life make it suitable for acute management of arrhythmias .
Biologische Aktivität
Nifekalant is a novel class III antiarrhythmic agent primarily used for the treatment of ventricular tachyarrhythmias. It acts as a potassium channel blocker, specifically targeting the rapid component of the delayed rectifier potassium current (IKr). This compound has shown promise in both acute and chronic settings, particularly in managing conditions like atrial fibrillation (AF) and ventricular fibrillation (VF).
This compound selectively inhibits IKr channels, resulting in significant prolongation of the cardiac action potential duration without affecting sodium currents or exhibiting β-adrenergic activity. This unique mechanism allows this compound to stabilize cardiac rhythm effectively while minimizing negative inotropic effects commonly associated with other antiarrhythmic drugs like amiodarone .
Key Pharmacological Properties
- Potassium Channel Blockade : this compound blocks HERG channels with an IC50 of 7.9 mmol/L, predominantly in their open state, which is critical for its antiarrhythmic effects .
- Pharmacokinetics : The drug has a short half-life (1.5-2.1 hours) and is primarily excreted unchanged through urine (approximately 30%) after hepatic glucuronidation .
- Adverse Effects : Notably, this compound can cause QT interval prolongation and has been associated with Torsades de Pointes (TdP), particularly in patients with pre-existing risk factors .
1. Ventricular Fibrillation Management
A study involving 120 patients with out-of-hospital VF resistant to defibrillation showed that those treated with this compound had significantly higher survival rates to hospital admission (79%) compared to controls . The drug was administered at doses ranging from 0.15 to 0.30 mg/kg, demonstrating an effective conversion rate of VF to normal sinus rhythm.
2. Atrial Fibrillation Conversion
A meta-analysis reviewed multiple studies assessing this compound's effectiveness in converting AF to sinus rhythm. The results indicated a risk ratio (RR) of 1.95 for successful conversion compared to control groups, with a mean conversion time improvement of approximately 1.73 minutes .
Study Type | Number of Patients | Conversion Rate (%) | Mean Time to Conversion (minutes) |
---|---|---|---|
Randomized Clinical Trials | 1,162 | Varies | Varies |
Prospective Studies | - | Varies | Varies |
Retrospective Studies | - | Varies | Varies |
3. Acute Effects on Defibrillation
In a clinical study on the acute effects of this compound, it was observed that the drug significantly reduced the energy required for defibrillation in 31% of cases studied, highlighting its utility in emergency settings .
Comparative Studies
This compound has been compared favorably against other antiarrhythmic agents:
- In a study comparing this compound with lidocaine for VT/VF management, this compound demonstrated superior efficacy in terminating arrhythmias after intravenous infusion alone .
- Another study indicated that this compound's conversion efficacy for atrial flutter was approximately 77.4%, with faster conversion times noted in patients with shorter arrhythmia durations .
Safety Profile
While this compound is generally well-tolerated, monitoring for QT prolongation is essential due to the associated risk of TdP. In clinical observations, TdP occurred in about 6% of cases, necessitating careful patient selection and monitoring during treatment .
Eigenschaften
IUPAC Name |
6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBPANQZQGQPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046495 | |
Record name | Nifekalant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130636-43-0 | |
Record name | Nifekalant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130636-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nifekalant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifekalant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16008 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nifekalant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIFEKALANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.